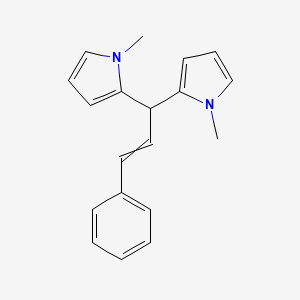![molecular formula C43H69NO4Sn2 B14186434 2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine CAS No. 917877-71-5](/img/structure/B14186434.png)
2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of tricyclohexylstannyl groups attached to the pyridine ring through oxycarbonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine typically involves the reaction of pyridine derivatives with tricyclohexylstannyl reagents. One common method involves the use of tricyclohexylstannyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the stannylated product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The tricyclohexylstannyl groups can be oxidized to form corresponding stannic oxides.
Reduction: The compound can be reduced to form simpler organotin derivatives.
Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the study of organotin compounds’ biological activity and their potential as antifouling agents.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: It may be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine involves its interaction with molecular targets through its stannyl groups. These groups can form covalent bonds with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic attack on electrophilic centers and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine
- 2,4-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine
- 2,3-Bis{[(trimethylstannyl)oxy]carbonyl}pyridine
Uniqueness
2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine is unique due to the presence of tricyclohexylstannyl groups, which provide steric hindrance and influence the compound’s reactivity
Properties
CAS No. |
917877-71-5 |
|---|---|
Molecular Formula |
C43H69NO4Sn2 |
Molecular Weight |
901.4 g/mol |
IUPAC Name |
bis(tricyclohexylstannyl) pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4.6C6H11.2Sn/c9-6(10)4-2-1-3-8-5(4)7(11)12;6*1-2-4-6-5-3-1;;/h1-3H,(H,9,10)(H,11,12);6*1H,2-6H2;;/q;;;;;;;2*+1/p-2 |
InChI Key |
RZNCWWRXPHEYPD-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=C(N=CC=C4)C(=O)O[Sn](C5CCCCC5)(C6CCCCC6)C7CCCCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone](/img/structure/B14186356.png)
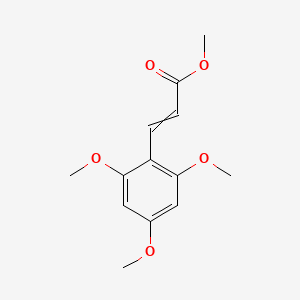
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
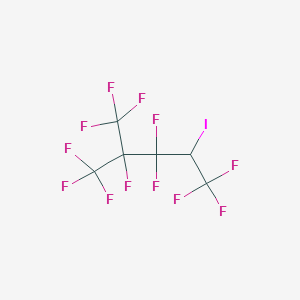
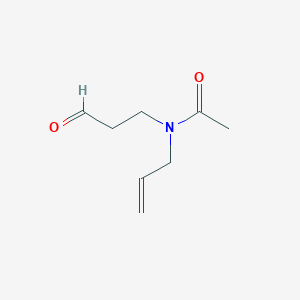
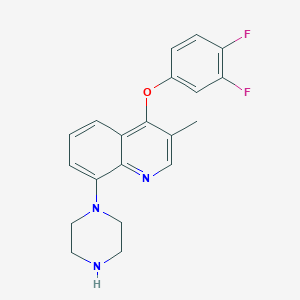
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)
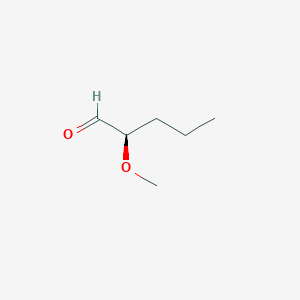
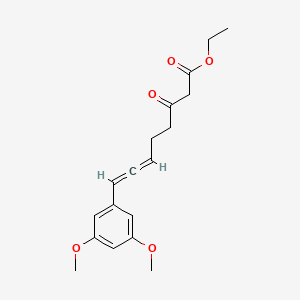
![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)
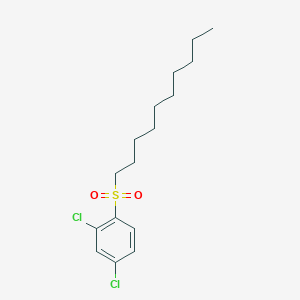
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)
